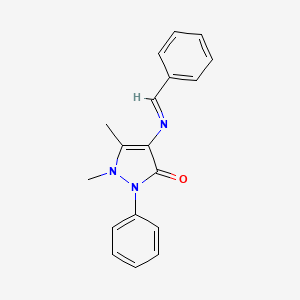

4-Bencilidenaminoantipirina

Descripción general

Descripción

4-Benzylideneaminoantipyrine is a chemical compound that is derived from antipyrine, which is known for its applications in drug chemistry. The compound is of interest due to its potential biological applications, particularly in the field of medicinal chemistry, where it can bind to nucleotide protein targets .

Synthesis Analysis

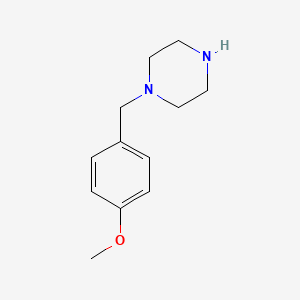

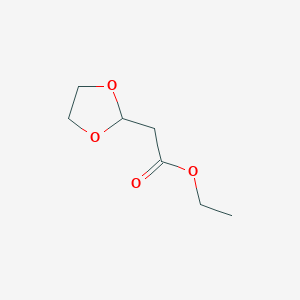

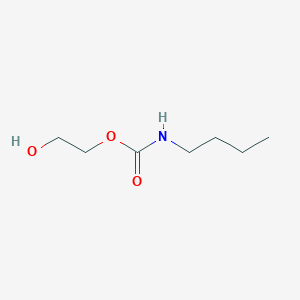

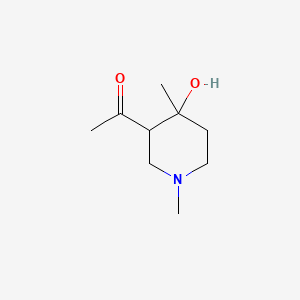

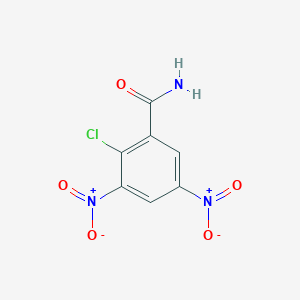

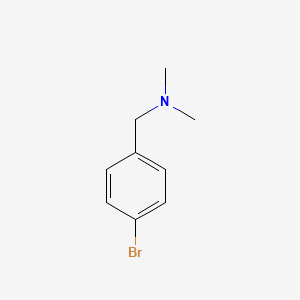

The synthesis of derivatives related to 4-Benzylideneaminoantipyrine involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone, a derivative of antipyrine, has been reported . Additionally, the synthesis of 4-(benzylideneamino)-5-pentadecyl-2H-1,2,4-triazol-3(4H)-ones , substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiols , and various other benzylideneamino derivatives have been achieved through different synthetic routes, including multi-component reactions and one-pot synthesis methods.

Molecular Structure Analysis

The molecular structure of 4-Benzylideneaminoantipyrine derivatives is characterized by the presence of a benzylideneamino moiety. The molecular and supramolecular structures of these compounds have been studied, revealing diverse hydrogen-bonding patterns and the formation of various aggregates and framework structures . The structural characterization is typically performed using techniques such as FT-IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of 4-Benzylideneaminoantipyrine derivatives involves their interaction with different reagents to form new compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The reactivity of these compounds is also demonstrated in their ability to undergo potentiometric titrations in non-aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzylideneaminoantipyrine derivatives are influenced by their molecular structure. The UV absorption maximum, IR frequencies, and NMR chemical shift values have been correlated with substituent constants to study the effect of substituents on the spectral data . The antimicrobial activities of these compounds have been evaluated, and their inhibitory potential against various enzymes has been tested . The solubility and acidity of these compounds in non-aqueous solvents have been investigated through potentiometric titrations .

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

Los derivados de la 4-bencilidenaminoantipirina se han estudiado por su efectividad en la inhibición de la corrosión, particularmente en el acero dulce en entornos ácidos. La investigación indica que estos compuestos pueden servir como inhibidores de tipo mixto, reduciendo la tasa de deterioro del metal. Esta aplicación es crucial en las industrias donde la preservación del metal es esencial .

Derivados de la Base de Schiff

Los derivados del compuesto, como las bases de Schiff formadas con benzaldehído, salicilaldehído y anisaldehído, se han explorado por su acción inhibitoria contra la corrosión. Estos estudios son significativos para el desarrollo de nuevos inhibidores de corrosión con un rendimiento mejorado .

Oxidación Electrocatalítica

La this compound tiene aplicaciones potenciales en los procesos de oxidación electrocatalítica debido a sus propiedades antipiréticas, analgésicas y antiinflamatorias. También es un metabolito clave en los fluidos humanos, lo que podría tener implicaciones para el diagnóstico y tratamiento médicos .

Mecanismo De Acción

Target of Action

4-Benzylideneaminoantipyrine (BAAP) is a Schiff base derivative of 4-aminoantipyrine It’s known that schiff base compounds often interact with metal ions, proteins, and enzymes, influencing their activity .

Mode of Action

It’s known that baap and similar schiff base compounds can inhibit the corrosion of mild steel in hydrochloric acid . This suggests that BAAP may interact with metal ions and form a protective layer, preventing further corrosion .

Biochemical Pathways

Schiff base compounds, including baap, are known to interact with various biochemical pathways due to their ability to bind to different targets

Pharmacokinetics

The molecular weight of baap is 291356 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

It’s known that baap can effectively retard the corrosion rate of mild steel, suggesting it may have significant effects at the molecular level .

Action Environment

The action, efficacy, and stability of BAAP can be influenced by various environmental factors. For instance, the corrosion inhibition effect of BAAP on mild steel was studied in a hydrochloric acid solution . This suggests that the acidity of the environment may influence BAAP’s action.

Safety and Hazards

Direcciones Futuras

The future directions of 4-Benzylideneaminoantipyrine research could involve further exploration of its biological activities and potential applications in the field of pharmaceutical science. Additionally, the development of structure–function relationships between material properties and biological performance could be an interesting area of future research .

Propiedades

IUPAC Name |

4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFPFUSLGOLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289202 | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83-17-0 | |

| Record name | 4-(Benzylideneamino)antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

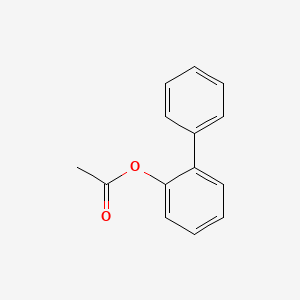

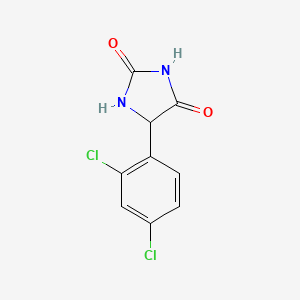

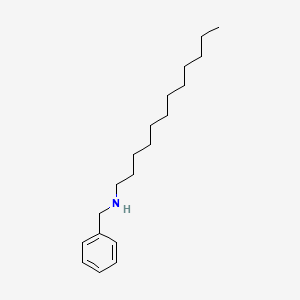

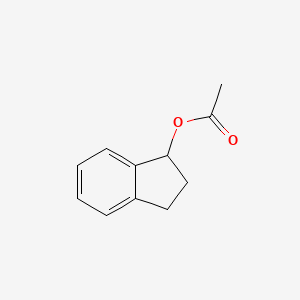

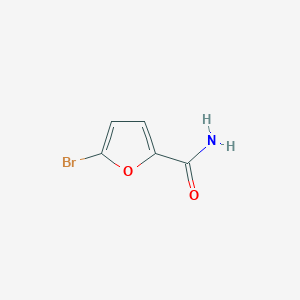

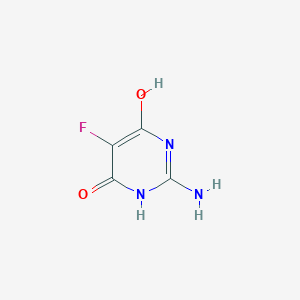

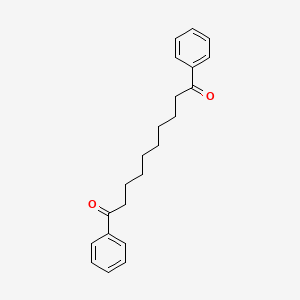

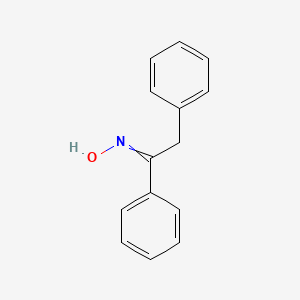

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to study 4-Benzylideneaminoantipyrine and what structural insights were gained?

A1: The research paper focuses on analyzing the vibrational spectra of 4-Benzylideneaminoantipyrine alongside other related compounds. While the abstract doesn't specify the exact spectroscopic techniques used, it's highly likely that methods like infrared (IR) and Raman spectroscopy were employed. [] These techniques provide valuable information about the vibrational modes of molecules, which are directly related to their structural features such as bond strengths and functional group arrangements. By comparing experimental spectra with theoretical calculations, researchers can assign specific vibrational frequencies to molecular motions, leading to a deeper understanding of the compound's structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.